3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Lipophilicity CNS drug design Isomeric differentiation

3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640845-91-4) is a synthetic, drug-like small molecule with the molecular formula C16H20ClN3O2 and a molecular weight of 321.80 g/mol. It belongs to the class of ether-linked heterocyclic compounds featuring three pharmacologically privileged ring systems: a 3-chloropyridine, a piperidine, and a 5-methyl-1,2-oxazole (isoxazole).

Molecular Formula C16H20ClN3O2
Molecular Weight 321.80 g/mol
CAS No. 2640845-91-4
Cat. No. B6470651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
CAS2640845-91-4
Molecular FormulaC16H20ClN3O2
Molecular Weight321.80 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
InChIInChI=1S/C16H20ClN3O2/c1-12-14(8-19-22-12)10-20-6-3-13(4-7-20)11-21-16-2-5-18-9-15(16)17/h2,5,8-9,13H,3-4,6-7,10-11H2,1H3
InChIKeyWVLCHIGOGUVRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640845-91-4): Core Identity and Procurement Baseline for Research-Use Heterocyclic Building Blocks


3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640845-91-4) is a synthetic, drug-like small molecule with the molecular formula C16H20ClN3O2 and a molecular weight of 321.80 g/mol [1]. It belongs to the class of ether-linked heterocyclic compounds featuring three pharmacologically privileged ring systems: a 3-chloropyridine, a piperidine, and a 5-methyl-1,2-oxazole (isoxazole). The compound is primarily distributed as a research chemical and is not yet associated with a specific approved therapeutic indication. Its structural complexity, combining a substituted piperidine-4-ylmethoxy linker with a 5-methylisoxazole-4-ylmethyl group, positions it within a broader family of heterocycles investigated for central nervous system and kinase-targeted research applications [1].

Why 3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Cannot Be Replaced by Seemingly Similar Heterocyclic Ethers in Rigorous Research Programs


Although multiple vendors list structurally related compounds—such as the 2-methyl-1,3-oxazole isomer (CAS 2640828-68-6) and the 5-methyl-1,3-oxazole variant (CAS 2640960-83-2)—the specific substitution pattern of the 5-methyl-1,2-oxazole (isoxazole) ring in the target compound introduces distinct electronic and steric properties that directly affect binding interactions in biological targets [1]. The 1,2-oxazole ring versus the 1,3-oxazole isomer alters the spatial orientation of hydrogen bond acceptors and the dipole moment, which can result in significant differences in target selectivity, metabolic stability, and off-rate kinetics, even when the remainder of the scaffold is identical. Procurement decisions that treat these compounds as interchangeable risk introducing uncontrolled variables into structure–activity relationship (SAR) studies, patent infringement analyses, and pharmacokinetic optimization campaigns. The quantitative evidence below, although limited in head-to-head comparisons at this stage, illustrates the structural basis for why direct substitution is scientifically unsound.

Quantitative Differentiation Evidence for 3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2640845-91-4) Relative to Its Closest Structural Analogs


Comparative XLogP3-AA Lipophilicity Analysis Between the 1,2-Oxazole Target and Its 1,3-Oxazole Isomer: Influence on Passive Permeability and CNS Multiparameter Optimization

The computed octanol/water partition coefficient (XLogP3-AA) for 3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is 2.6 [1], placing it within the optimal range for CNS drug candidates according to the CNS MPO score. In contrast, the XLogP3-AA of the 1,3-oxazole isomer (CAS 2640960-83-2) is not publicly reported in authoritative databases but is expected to differ due to the altered electronic distribution in the 1,3-oxazole ring. Even small differences in lipophilicity (±0.3 log units) have been shown to significantly impact brain penetration, plasma protein binding, and metabolic clearance in lead optimization programs.

Lipophilicity CNS drug design Isomeric differentiation

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Distinguishing Isoxazole-Based Molecular Recognition from Oxazole-Based Analogs

The target compound possesses 5 hydrogen bond acceptor sites and 0 hydrogen bond donor sites, conferring a purely acceptor-based pharmacophore profile [1]. The 1,2-oxazole (isoxazole) ring places a nitrogen atom adjacent to the oxygen, creating a unique lone-pair geometry that differs from the 1,3-oxazole arrangement. This affects the shape and strength of hydrogen bonds formed with target proteins, such as kinases, GPCRs, or neurotransmitter transporters. Without precise quantification of binding free energies for each isomer, the distinct HBA count and orbital orientation provide the only reliable basis for distinguishing the target's molecular recognition properties from those of its nearest analogs.

Hydrogen bonding Topological Polar Surface Area Molecular recognition

Rotatable Bond Count and Conformational Flexibility: Implications for Entropic Binding Penalties Relative to Rigidified Analogs

The compound contains 5 rotatable bonds [1], which define its conformational space in solution. The nearest analogs, such as the carbonyl-linked variant (3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine, benchchem-listed), possess a carbonyl group that reduces the rotational freedom around the piperidine-isoxazole linkage. Fewer rotatable bonds generally translate to lower entropic penalties upon protein binding and improved ligand efficiency. The 5-rotatable-bond signature of the target compound is therefore a critical procurement criterion for programs investigating scaffold flexibility vs. pre-organization trade-offs.

Conformational flexibility Entropic penalty Ligand efficiency

Absence of Direct Comparative Bioactivity Data: A Critical Procurement Consideration

As of 2026, no peer-reviewed publication or patent containing quantitative IC50, Ki, or EC50 values for 3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine could be identified in major databases including PubChem, PubMed, and Google Patents [1]. Similarly, bioactivity data for the closest structural comparators (CAS 2640828-68-6, CAS 2640960-83-2) are absent from authoritative sources. This data gap means that all differentiation claims made in this guide are based on structural, physicochemical, and topological properties rather than on empirically determined biological activity. For procurement decisions, this imposes a requirement that potential users verify target-specific activity in their own assays or request custom screening data from vendors prior to committing to large-scale purchases.

Bioactivity data gap Procurement risk Selectivity profiling

Recommended Application Scenarios for 3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Based on Differentiated Structural Evidence


Selective CNS Lead Optimization Requiring Isoxazole-Specific Lipophilicity (XLogP3 = 2.6)

Given its computed XLogP3-AA of 2.6 [1], the compound is optimally suited for medicinal chemistry campaigns targeting CNS protein–protein interactions or receptor binding sites where the CNS MPO score must be maximized. Users should preferentially select this compound over the 1,3-oxazole isomer when designing SAR matrices that require precise control over passive permeability, because even small logP deviations could shift a molecule out of the desired CNS drug-like space.

Fragment-Based Drug Discovery Leveraging 5 Rotatable Bonds for Induced-Fit Binding Exploration

The 5 rotatable bonds of the target compound [1] provide greater conformational sampling than carbonyl-bridged analogs, making it suitable for fragment-based screening libraries aimed at flexible binding pockets (e.g., kinases with large conformational changes upon activation). Procurement for such libraries should favor this compound over the carbonyl analog when the target protein is known to tolerate induced-fit motion.

Pharmacophore Model Building with Pure Acceptor Hydrogen Bonding Signature (0 HBD, 5 HBA)

The absence of hydrogen bond donors and the presence of 5 acceptors [1] define a purely acceptor pharmacophore that is valuable for virtual screening campaigns against targets that do not engage donor interactions (e.g., certain GPCR allosteric sites). This property distinguishes the compound from analogs that might retain donor functionality and thus bias docking results.

Chemical Biology Probe Development Requiring Oxidatively Stable Isoxazole Scaffolds

The 1,2-oxazole (isoxazole) ring is known to exhibit metabolic stability advantages over some 1,3-oxazole counterparts under oxidative conditions. Although no direct metabolite identification data exist for this specific compound, its isoxazole core makes it a preferential choice for cellular-based chemical biology experiments where ring-opening metabolism of oxazoles could compromise probe longevity.

Quote Request

Request a Quote for 3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.